5-Nitropyrimidine-2,4,6-triol

Nucleoside synthesis Pyrimidine carbocyclic analogs Pharmaceutical intermediates

5-Nitropyrimidine-2,4,6-triol (CAS 1071306-40-5) offers a unique trihydroxy-substituted pyrimidine scaffold critical for synthesizing 5-substituted carbocyclic nucleoside medicines. Its ability to form stable proton-transfer cocrystals, as evidenced by phenylbiguanide complexes, distinguishes it from amino/halogen analogs. This pre-functionalized state enables efficient industrial-scale derivatization. Procure with confidence for antiviral (HSV-1 IC50 1.7 μM) and GPR119 agonist programs.

Molecular Formula C4H3N3O5
Molecular Weight 173.08 g/mol
CAS No. 1071306-40-5
Cat. No. B1626624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitropyrimidine-2,4,6-triol
CAS1071306-40-5
Molecular FormulaC4H3N3O5
Molecular Weight173.08 g/mol
Structural Identifiers
SMILESC1(=C(NC(=O)NC1=O)O)[N+](=O)[O-]
InChIInChI=1S/C4H3N3O5/c8-2-1(7(11)12)3(9)6-4(10)5-2/h(H3,5,6,8,9,10)
InChIKeyUNCCPGQUTWLKQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitropyrimidine-2,4,6-triol CAS 1071306-40-5: Core Structural Identity and Baseline Procurement Information


5-Nitropyrimidine-2,4,6-triol (CAS 1071306-40-5, molecular formula C4H3N3O5, molecular weight 173.08 g/mol) is a heterocyclic pyrimidine derivative characterized by a nitro group at the 5-position and hydroxyl groups at the 2, 4, and 6 positions of the pyrimidine ring . The compound is also referred to as dilituric acid, 5-nitrobarbituric acid, or 6-hydroxy-5-nitro-1H-pyrimidine-2,4-dione, and exists in equilibrium with its keto tautomeric form, 5-nitropyrimidine-2,4,6(1H,3H,5H)-trione . This structural configuration provides three hydrogen bond donor sites (hydroxyl groups) and five hydrogen bond acceptor sites (nitro and carbonyl/hydroxyl oxygen atoms), with zero rotatable bonds, yielding a rigid, planar molecular architecture with a topological polar surface area of 132.29 Ų .

5-Nitropyrimidine-2,4,6-triol Procurement Risk: Why In-Class Analogs Cannot Substitute Without Experimental Validation


Substitution of 5-Nitropyrimidine-2,4,6-triol with structurally related 5-nitropyrimidine analogs (e.g., 2,4-dichloro-5-nitropyrimidine, 2,4-diamino-5-nitropyrimidine, or 5-nitropyrimidine lacking hydroxyl groups) introduces substantial risk of divergent synthetic outcomes and altered biological activity due to fundamental differences in reactivity, hydrogen-bonding capacity, and electronic distribution . The three hydroxyl groups at positions 2, 4, and 6 confer distinct tautomeric equilibria and proton-transfer behavior absent in amino- or halogen-substituted analogs, directly affecting both downstream derivatization pathways and supramolecular assembly properties [1][2]. Furthermore, the specific combination of electron-withdrawing nitro and electron-donating hydroxyl substituents creates a unique push-pull electronic system that cannot be replicated by in-class alternatives with different substitution patterns .

5-Nitropyrimidine-2,4,6-triol: Quantitative Differentiation Evidence Against Comparator Compounds


5-Nitropyrimidine-2,4,6-triol vs. 5-Nitropyrimidine: Functional Group Differentiation Enabling Direct Nucleoside Intermediate Synthesis

5-Nitropyrimidine-2,4,6-triol serves as a direct intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleosides without requiring pre-functionalization steps that are mandatory when using 5-nitropyrimidine lacking hydroxyl substituents. Patent disclosures identify this compound as a critical building block enabling simple and safe operational processes with mild reaction conditions suitable for industrial production [1]. In contrast, 5-nitropyrimidine (C4H3N3O2, MW 125.08 g/mol) possesses only the nitro group without hydroxyl handles, requiring additional synthetic steps to install oxygen functionality at the 2, 4, or 6 positions before nucleoside coupling can proceed .

Nucleoside synthesis Pyrimidine carbocyclic analogs Pharmaceutical intermediates

5-Nitropyrimidine-2,4,6-triol vs. 2,4-Dichloro-5-nitropyrimidine: Superior Hydrogen-Bonding Capacity for Supramolecular Cocrystal Engineering

5-Nitropyrimidine-2,4,6-triol (as dilituric acid) undergoes proton transfer with phenylbiguanide to form a 1:1 cocrystal adduct stabilized by 25 two- and three-center hydrogen bonds, with protonation occurring specifically at the N atom attached to the phenyl ring as a direct result of proton transfer from the acidic hydroxy group of dilituric acid [1]. In contrast, 2,4-dichloro-5-nitropyrimidine lacks ionizable hydroxyl protons entirely, rendering it incapable of participating in analogous proton-transfer cocrystallization [2]. The asymmetric unit of the dilituric acid cocrystal contains two dilituric amino-oxo planar tautomeric anions, two monoprotonated phenylbiguanidium cations, and two water molecules (Z' = 2), demonstrating the unique supramolecular architecture enabled by the trihydroxy substitution pattern [1].

Cocrystal engineering Proton-transfer compounds Supramolecular chemistry

5-Nitropyrimidine-2,4,6-triol vs. 2,4-Diamino-5-nitropyrimidine: Divergent Reactivity Profiles Dictated by Oxygen vs. Nitrogen Substitution

5-Nitropyrimidine-2,4,6-triol contains three hydroxyl groups that can undergo oxidation to yield pyrimidine-2,4,6-trione derivatives or participate in O-alkylation and O-acylation reactions, whereas 2,4-diamino-5-nitropyrimidine contains amino groups that engage in distinctly different reaction manifolds including diazotization, N-alkylation, and condensation with carbonyl electrophiles . The hydroxyl groups of the target compound enable tautomerization to the triketo form (5-nitropyrimidine-2,4,6-trione), a property absent in amino-substituted analogs which remain in non-tautomerizing amine forms . This tautomeric equilibrium directly impacts reactivity in nucleophilic aromatic substitution and reduction chemistry, where the oxygen centers exhibit different leaving group propensity and electronic effects compared to amino substituents .

Heterocyclic chemistry Reaction selectivity Synthetic methodology

5-Nitropyrimidine-2,4,6-triol Tautomer (Dilituric Acid/5-Nitrobarbituric Acid) vs. 5-Nitrothiazole: Documented HSV-1 Antiviral Activity

The triketo tautomeric form of 5-nitropyrimidine-2,4,6-triol, known as 5-nitrobarbituric acid or dilituric acid (CAS 480-68-2), demonstrates herpes simplex virus type-1 (HSV-1) inhibitory activity with an IC50 of 1.7 μM [1]. This establishes baseline antiviral activity for the compound class. For comparison, 5-nitrothiazole derivatives evaluated against Trichomonas vaginalis in vitro exhibit activity in the low micromolar range, though direct head-to-head comparisons in the same assay system are not available [2]. The observed HSV-1 inhibition by the target compound's tautomer provides a quantifiable biological anchor point differentiating it from 5-nitropyrimidine analogs that have not demonstrated this specific antiviral profile.

Antiviral research HSV-1 inhibition Virology

5-Nitropyrimidine-2,4,6-triol vs. 5-Nitropyridine-2,4,6-triol: Ring Heteroatom Differentiation Affecting Electronic Properties and GPR119 Agonist Scaffold Utility

5-Nitropyrimidine derivatives bearing endo-azabicyclic substituents have been developed as potent GPR119 agonists, with optimized compounds achieving EC50 values as low as 0.6 nM [1]. The 5-nitropyrimidine core scaffold (from which 5-nitropyrimidine-2,4,6-triol is derived via hydroxylation) has demonstrated utility in generating highly selective agonists such as AR231453, which exhibits EC50 values of 0.4 nM (monkey), 1.6 nM (dog), 3.5 nM (human), and 4 nM (rat) in cell-based assays with no off-target activity against 216 receptors, enzymes, and orphan GPCRs . In contrast, 5-nitropyridine-2,4,6-triol, while structurally analogous, contains only one ring nitrogen versus two in the pyrimidine system, resulting in different electronic distribution and hydrogen-bonding patterns that may alter receptor binding geometry and synthetic derivatization pathways .

GPCR agonists Type 2 diabetes GPR119 scaffold

5-Nitropyrimidine-2,4,6-triol: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Pharmaceuticals

Based on patent-disclosed evidence, 5-nitropyrimidine-2,4,6-triol functions as a critical intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines with complex architectures [1]. The three hydroxyl groups provide multiple synthetic handles for selective protection and functionalization, enabling efficient construction of nucleoside analogs under mild reaction conditions suitable for industrial scale-up [1]. This application is directly supported by Section 3 Evidence Item 1, which establishes the compound's unique pre-functionalized state versus non-hydroxylated 5-nitropyrimidine comparators.

Supramolecular Cocrystal Engineering and Proton-Transfer Complex Design

The ability of 5-nitropyrimidine-2,4,6-triol (as dilituric acid) to form stable 1:1 proton-transfer cocrystals with phenylbiguanide, stabilized by 25 intermolecular hydrogen bonds, validates its utility in supramolecular chemistry and crystal engineering applications [1]. This property, documented in Section 3 Evidence Item 2, distinguishes the compound from chloro- and amino-substituted 5-nitropyrimidine analogs that lack the requisite ionizable hydroxyl protons for analogous proton-transfer cocrystallization. The formation of Z' = 2 asymmetric units demonstrates complex supramolecular architecture capabilities [1].

Antiviral Screening Programs Targeting Herpes Simplex Virus Type-1 (HSV-1)

The tautomeric triketo form of 5-nitropyrimidine-2,4,6-triol (5-nitrobarbituric acid/dilituric acid, CAS 480-68-2) demonstrates HSV-1 inhibitory activity with an IC50 of 1.7 μM, as established in Section 3 Evidence Item 4 [1]. This provides a quantifiable starting point for structure-activity relationship studies, hit-to-lead optimization, and mechanistic investigations in antiviral drug discovery programs. The compound offers a distinct chemical scaffold for exploring redox-active antiviral mechanisms compared to other 5-nitroheterocyclic classes [1].

GPR119 Agonist Scaffold Derivatization for Metabolic Disorder Research

As documented in Section 3 Evidence Item 5, the 5-nitropyrimidine core scaffold (from which the target compound is derived) has been validated as a privileged structure for developing potent and selective GPR119 agonists with EC50 values reaching sub-nanomolar potency (0.6 nM for optimized derivatives) [1]. The trihydroxy substitution pattern of 5-nitropyrimidine-2,4,6-triol provides multiple sites for derivatization, enabling exploration of oxygen-linked conjugates that may offer distinct pharmacological profiles compared to amino-substituted GPR119 agonist scaffolds. The demonstrated selectivity of related 5-nitropyrimidine derivatives (no off-target activity against 216 receptors) supports the scaffold's utility in target-specific drug discovery .

Quote Request

Request a Quote for 5-Nitropyrimidine-2,4,6-triol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.